molecular formula C19H19N5O5S2 B2649763 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-71-7

4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2649763
CAS RN: 391227-71-7
M. Wt: 461.51
InChI Key: XYGQSHOBIDKGMN-UHFFFAOYSA-N
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Description

The compound “4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” has a molecular formula of C19H19N5O5S2. It has an average mass of 461.515 Da and a monoisotopic mass of 461.082764 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Several studies have synthesized and characterized compounds structurally related to 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrating significant inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are crucial for physiological processes, making these compounds potential therapeutic agents. For instance, Büyükkıdan et al. (2013) synthesized novel metal complexes showing powerful inhibitory effects against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing both the parent ligand and acetazolamide, a standard inhibitor (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antimicrobial and Antifungal Properties

Compounds within the same family have shown promising antimicrobial and antifungal activities. Kobzar, Sych, and Perekhoda (2019) extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the synthesis of related benzamides, which exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Synthesis and Characterization for Therapeutic Applications

The synthesis and characterization of structurally related compounds highlight the versatility of this chemical framework for developing therapeutic agents. For example, Supuran, Maresca, Gregáň, & Remko (2013) prepared aromatic sulfonamide inhibitors showing varied inhibitory activities against different carbonic anhydrase isoenzymes, demonstrating the potential for tailored therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c1-3-23(4-2)31(28,29)16-10-8-13(9-11-16)17(25)20-19-22-21-18(30-19)14-6-5-7-15(12-14)24(26)27/h5-12H,3-4H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGQSHOBIDKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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